molecular formula C27H18N6 B1240699 5-Phenylterbenzimidazole

5-Phenylterbenzimidazole

Cat. No.: B1240699
M. Wt: 426.5 g/mol
InChI Key: RTNLSBVUMSGVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylterbenzimidazole is a terbenzimidazole derivative characterized by a benzimidazole core fused with two additional benzene rings and a phenyl substituent at the 5-position (Figure 1). This compound has garnered significant interest due to its pharmacological properties, particularly its role as a topoisomerase I poison, which disrupts DNA replication in cancer cells, leading to cytotoxic effects .

Properties

Molecular Formula

C27H18N6

Molecular Weight

426.5 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-6-(6-phenyl-1H-benzimidazol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C27H18N6/c1-2-4-16(5-3-1)17-6-10-21-24(12-17)32-27(30-21)19-8-11-22-25(14-19)33-26(31-22)18-7-9-20-23(13-18)29-15-28-20/h1-15H,(H,28,29)(H,30,32)(H,31,33)

InChI Key

RTNLSBVUMSGVEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=C(C=C6)N=CN7

Synonyms

5-phenyl-2-(2'-(benzimidazol-5''-yl)benzimidazol-5'-yl)benzimidazole
5-phenylterbenzimidazole
5PTB cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and structural properties of this compound are best understood in comparison to closely related terbenzimidazoles and substituted benzimidazoles. Key findings from these studies are summarized below.

Terbenzimidazole Derivatives

4,5-Benzoterbenzimidazole vs. 5,6-Benzoterbenzimidazole
  • 4,5-Benzoterbenzimidazole : Retains moderate topoisomerase I poisoning activity but shows weak cytotoxicity compared to this compound. The fused benzene ring at the 4,5-position likely alters DNA binding efficiency .
  • 5,6-Benzoterbenzimidazole : Inactive as a topoisomerase I poison and lacks cytotoxicity, indicating that the fused benzene ring at the 5,6-position disrupts critical interactions with the enzyme-DNA complex .
Substituent Effects at the 5-Position
  • 5-(2-Naphthyl)terbenzimidazole : Exhibits comparable activity to this compound, suggesting that larger aromatic substituents (e.g., 2-naphthyl) maintain favorable interactions with the topoisomerase I active site .
  • 5-(1-Naphthyl)terbenzimidazole : Less potent than this compound, highlighting the importance of substituent orientation on pharmacological activity .
Substituent Effects at the 2"-Position
  • 2"-(p-Methoxyphenyl) substituent : Causes a marked reduction in cytotoxicity despite retaining topoisomerase I activity, suggesting steric hindrance or altered pharmacokinetics .

Substituted Phenyl Derivatives

  • p-Methoxy or p-chloro substituents on the phenyl group : Minimal impact on topoisomerase I poisoning or cytotoxicity, indicating that electronic effects (e.g., electron-donating or withdrawing groups) are less critical than steric factors .

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